Cas no 899757-25-6 ((2E)-1-{4-6-(4-methylpiperidin-1-yl)pyridazin-3-ylpiperazin-1-yl}-3-phenylprop-2-en-1-one)
(2E)-1-{4-6-(4-methylpiperidin-1-yl)pyridazin-3-ylpiperazin-1-yl}-3-phenylprop-2-en-1-one Chemical and Physical Properties
Names and Identifiers
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- (E)-1-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one
- (2E)-1-{4-6-(4-methylpiperidin-1-yl)pyridazin-3-ylpiperazin-1-yl}-3-phenylprop-2-en-1-one
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- Inchi: 1S/C23H29N5O/c1-19-11-13-26(14-12-19)21-8-9-22(25-24-21)27-15-17-28(18-16-27)23(29)10-7-20-5-3-2-4-6-20/h2-10,19H,11-18H2,1H3/b10-7+
- InChI Key: JWWHIWZQOHKGAB-JXMROGBWSA-N
- SMILES: C(N1CCN(C2=NN=C(N3CCC(C)CC3)C=C2)CC1)(=O)/C=C/C1=CC=CC=C1
(2E)-1-{4-6-(4-methylpiperidin-1-yl)pyridazin-3-ylpiperazin-1-yl}-3-phenylprop-2-en-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2791-0176-2μmol |
(2E)-1-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one |
899757-25-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2791-0176-5μmol |
(2E)-1-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one |
899757-25-6 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2791-0176-10μmol |
(2E)-1-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one |
899757-25-6 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2791-0176-20μmol |
(2E)-1-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one |
899757-25-6 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2791-0176-1mg |
(2E)-1-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one |
899757-25-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2791-0176-2mg |
(2E)-1-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one |
899757-25-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2791-0176-3mg |
(2E)-1-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one |
899757-25-6 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2791-0176-4mg |
(2E)-1-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one |
899757-25-6 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2791-0176-5mg |
(2E)-1-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one |
899757-25-6 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2791-0176-10mg |
(2E)-1-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one |
899757-25-6 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
(2E)-1-{4-6-(4-methylpiperidin-1-yl)pyridazin-3-ylpiperazin-1-yl}-3-phenylprop-2-en-1-one Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on (2E)-1-{4-6-(4-methylpiperidin-1-yl)pyridazin-3-ylpiperazin-1-yl}-3-phenylprop-2-en-1-one
Introduction to Compound with CAS No. 899757-25-6 and Product Name: (2E)-1-{4-6-(4-methylpiperidin-1-yl)pyridazin-3-ylpiperazin-1-yl}-3-phenylprop-2-en-1-one
Compound with the CAS number 899757-25-6 and the product name (2E)-1-{4-6-(4-methylpiperidin-1-yl)pyridazin-3-ylpiperazin-1-yl}-3-phenylprop-2-en-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The molecular structure, characterized by a complex arrangement of heterocyclic rings and functional groups, suggests a high degree of specificity in its interactions with biological targets.
The compound's core structure includes a pyridazine ring linked to a piperazine moiety, both of which are well-documented in medicinal chemistry for their ability to modulate biological pathways. The presence of a 4-methylpiperidin-1-yl substituent further enhances its potential by introducing a secondary amine group that can engage in hydrogen bonding, a crucial factor in drug-receptor interactions. This feature is particularly relevant in the development of small molecule inhibitors targeting enzymes and receptors involved in various diseases.
The phenylprop-2-enone component of the molecule adds another layer of complexity, providing a platform for further derivatization and optimization. This structural motif is known for its versatility in pharmaceutical applications, often serving as a scaffold for compounds with anti-inflammatory, antiviral, and anticancer properties. The combination of these elements makes this compound a promising candidate for further investigation in drug discovery.
In recent years, there has been growing interest in the development of multitargeted drugs that can simultaneously interact with multiple biological pathways. The compound under discussion exhibits this potential due to its multifaceted structural features. For instance, the pyridazine-piperazine core can interact with enzymes such as kinases, while the methylpiperidine group can modulate receptor activity. This dual functionality is particularly attractive for addressing complex diseases that involve multiple pathological processes.
The phenylprop-2-enone moiety also contributes to the compound's multitargeting capability by providing additional sites for interaction with biological targets. This feature is supported by emerging research indicating that compounds with similar structural motifs can exhibit broad-spectrum activity. For example, studies have shown that phenylpropenones can inhibit various enzymes involved in inflammation and cancer progression. The presence of these motifs in our compound suggests that it may possess similar therapeutic potential.
One of the most exciting aspects of this compound is its potential application in the treatment of neurological disorders. The piperazine and pyridazine rings are known to interact with neurotransmitter systems, making them attractive candidates for drugs targeting conditions such as depression, anxiety, and neurodegenerative diseases. The methylpiperidine substituent further enhances this potential by providing additional binding sites on neurotransmitter receptors.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and mode of interaction between small molecules and biological targets with unprecedented accuracy. These tools have been instrumental in guiding the design and optimization of novel drug candidates like our compound. By leveraging computational methods, researchers can identify key structural features that enhance binding affinity and selectivity, thereby improving the therapeutic efficacy of the drug.
The synthesis of this compound presents an interesting challenge due to its complex structure. However, modern synthetic techniques have made it possible to construct such molecules efficiently and with high yield. Techniques such as transition metal-catalyzed cross-coupling reactions have been particularly useful in assembling the various functional groups present in the molecule. Additionally, advances in green chemistry have allowed for more sustainable synthetic routes, reducing waste and minimizing environmental impact.
The pharmacokinetic properties of this compound are also an area of active investigation. Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its clinical efficacy and safety profile. Preliminary studies suggest that our compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and moderate metabolic stability. These characteristics make it an attractive candidate for further development into a clinical candidate.
In conclusion, compound with CAS number 899757-25-6 and product name (2E)-1-{4-6-(4-methylpiperidin-1-yl)pyridazin-3-ylpiperazin-1-yl}-3-phenylprop-2-en-1-one represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential therapeutic applications make it a promising candidate for further investigation. With ongoing research focused on understanding its biological activity, pharmacokinetic properties, and synthetic feasibility, this compound holds great promise for addressing various diseases affecting human health.
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